molecular formula C16H24Cl2N4O B13780666 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-37-9

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13780666
CAS No.: 68638-37-9
M. Wt: 359.3 g/mol
InChI Key: MHOHEZBIFGUNFY-UHFFFAOYSA-N
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Description

Introduction to Quinazolinone-Piperazine Hybrids in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

Quinazolinones, bicyclic structures comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety, have been integral to medicinal chemistry since the early 20th century. Initial interest arose from natural products like febrifugine, which exhibited antimalarial properties. The 1950s marked a turning point with the synthesis of synthetic analogues, leading to the development of antihypertensive agents such as prazosin and doxazosin. By the 2000s, researchers expanded the scope to anticancer therapies, exemplified by epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.

A pivotal advancement occurred in 2013 with the discovery of quinazolinone hybrids as antileishmanial agents. Compounds 8a and 8g demonstrated potent activity against Leishmania donovani amastigotes (IC~50~ = 0.65 ± 0.2 μM), outperforming the reference drug miltefosine (IC~50~ = 8.4 ± 2.1 μM). This study underscored the scaffold’s adaptability, as modifications at positions 2, 3, and 4 of the quinazolinone core modulated both efficacy and selectivity.

Table 1: Key Milestones in Quinazolinone-Based Drug Development
Year Discovery/Development Biological Activity Reference
1950s Prazosin synthesis α1-Adrenergic antagonism (hypertension)
2003 Gefitinib approval EGFR inhibition (non-small cell lung cancer)
2013 Hybrid antileishmanial agents Leishmanicidal (IC~50~ < 1 μM)
2015 Antimicrobial quinazolinones Broad-spectrum activity

Rationale for Piperazine Moiety Integration in Heterocyclic Scaffolds

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, enhances drug-like properties through multiple mechanisms. Its integration into heterocyclic scaffolds improves aqueous solubility, bioavailability, and blood-brain barrier permeability. The moiety’s conformational flexibility allows it to act as a spacer, optimizing ligand-receptor interactions by positioning substituents in three-dimensional space.

In the case of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride, the piperazine group serves dual roles:

  • Pharmacokinetic Modulation : The basic nitrogen atoms facilitate salt formation (e.g., dihydrochloride), enhancing solubility for parenteral administration.
  • Target Engagement : The isopropyl-piperazinylmethyl side chain likely interacts with hydrophobic pockets in enzymes like aldose reductase, as evidenced by its inhibitory constant (K~I~ = 0.22 μM).

A 2024 synthesis study demonstrated that hybridizing quinazolinone with piperazine derivatives increased antimicrobial potency by 4- to 8-fold compared to parent compounds. For instance, derivative PRP7A6 exhibited a zone of inhibition of 24 mm against Staphylococcus aureus at 200 μg/mL, surpassing ciprofloxacin (21 mm).

Table 2: Impact of Piperazine Integration on Biological Activity
Compound Modification Activity Enhancement Reference
PRP7A6 Piperazine-thiol linkage 24 mm zone vs. S. aureus
8a (2013) Piperazine-free IC~50~ = 0.65 μM (antileishmanial)
EVT-13915532 4-Isopropyl-piperazine K~I~ = 0.22 μM (aldose reductase)

The synergy between quinazolinone’s planar aromatic system and piperazine’s three-dimensional flexibility enables multitarget engagement. For example, the hybrid scaffold inhibits both aldose reductase (diabetic complications) and microbial dihydrofolate reductase (antimicrobial action). This dual functionality aligns with contemporary drug discovery paradigms emphasizing polypharmacology.

Structural-activity relationship (SAR) studies reveal critical trends:

  • Position 3 Substitution : Introducing piperazinylmethyl groups at this position enhances binding to enzymes with deep active sites (e.g., aldose reductase).
  • N-Alkylation : Isopropyl groups on piperazine improve metabolic stability by shielding labile amines from hepatic oxidation.
  • Charge State : Protonation of piperazine nitrogens at physiological pH fosters ionic interactions with aspartate/glutamate residues in targets.

Properties

CAS No.

68638-37-9

Molecular Formula

C16H24Cl2N4O

Molecular Weight

359.3 g/mol

IUPAC Name

3-[(4-propan-2-ylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H22N4O.2ClH/c1-13(2)19-9-7-18(8-10-19)12-20-11-17-15-6-4-3-5-14(15)16(20)21;;/h3-6,11,13H,7-10,12H2,1-2H3;2*1H

InChI Key

MHOHEZBIFGUNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Quinazolinone Derivatives

Quinazolinone derivatives, including substituted 4(3H)-quinazolinones, are typically synthesized by:

  • Condensation of substituted anthranilic acids with acyl chlorides to form benzoxazinone intermediates.
  • Subsequent nucleophilic substitution or cyclization reactions to introduce various substituents at the 2- and 3-positions of the quinazolinone ring.
  • Functionalization of the quinazolinone core by alkylation or amination to install piperazinylmethyl groups.

These methods often involve mild to moderate reaction conditions and can be carried out in solution or under solvent-free conditions using phase transfer catalysts or polyethylene glycol (PEG) as a green solvent alternative.

Specific Preparation Methods for 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, Dihydrochloride

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Formation of 2-(Chloromethyl)-3-arylquinazolin-4(3H)-one
  • Anthranilic acid is treated with chloroacetyl chloride in the presence of triethylamine in dichloromethane at room temperature to yield 2-chloromethyl benzoxazin-4-one.
  • This intermediate is then reacted with an aryl amine (e.g., m-anisidine) in refluxing pyridine to give 2-(chloromethyl)-3-arylquinazolin-4(3H)-one.
Step 2: Nucleophilic Substitution with 4-Isopropylpiperazine
  • The 2-(chloromethyl)-3-arylquinazolin-4(3H)-one intermediate is reacted with 4-isopropylpiperazine dihydrochloride in the presence of potassium carbonate and a catalytic amount of potassium iodide in refluxing acetonitrile.
  • The reaction proceeds via nucleophilic substitution, replacing the chlorine with the piperazinylmethyl group to form the target compound.
  • Typical reaction times range from 90 to 120 minutes, monitored by thin-layer chromatography (TLC) for completion.
Step 3: Isolation and Purification
  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by recrystallization or column chromatography to afford the pure dihydrochloride salt of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)- derivative.

Reaction Conditions and Optimization

Parameter Conditions Notes
Solvent Acetonitrile (CH3CN) Polar aprotic solvent for substitution
Base Potassium carbonate (K2CO3) Neutralizes HCl formed
Catalyst Potassium iodide (KI) Enhances nucleophilic substitution
Temperature Reflux (~80 °C) Ensures reaction completion
Reaction Time 90–120 minutes Monitored by TLC
Work-up Water dilution, ethyl acetate extraction Standard organic work-up
Purification Recrystallization or column chromatography To isolate pure dihydrochloride salt

Alternative Preparation Approaches

Solvent-Free Synthesis Using PEG-400

  • Some quinazolinone derivatives have been synthesized under solvent-free conditions using PEG-400 as a green reaction medium.
  • In this method, physical grinding of reactants (quinazolinone intermediates and nitrogen nucleophiles) in the presence of PEG-400 facilitates the nucleophilic substitution.
  • This approach offers advantages such as improved yields, reduced reaction times, and environmentally benign conditions.

Cyclization via Benzoxazinone Intermediates

  • Anthranilic acid derivatives can be converted to benzoxazinones by reaction with chloroacyl chlorides and acetic anhydride.
  • Subsequent condensation with amines, including piperazine derivatives, in solvents like DMF or ethanol yields quinazolinone derivatives.
  • Reactions in DMF generally provide higher yields and easier purification.

Research Data and Yields

Step Compound/Intermediate Yield (%) Reference/Notes
Formation of 2-chloromethyl benzoxazinone From anthranilic acid + chloroacetyl chloride ~70–85% Room temp, triethylamine, DCM
Cyclization with aryl amine 2-(chloromethyl)-3-arylquinazolin-4(3H)-one ~75–90% Reflux in pyridine
Nucleophilic substitution with 4-isopropylpiperazine Target quinazolinone derivative 70–85% Reflux in acetonitrile with K2CO3, KI
Solvent-free PEG-400 method Similar quinazolinone derivatives Comparable yields Grinding with PEG-400, eco-friendly

Summary of Key Points

  • The preparation of This compound involves initial formation of a 2-chloromethylquinazolinone intermediate from anthranilic acid derivatives.
  • Subsequent nucleophilic substitution with 4-isopropylpiperazine dihydrochloride under basic conditions in acetonitrile yields the target compound.
  • Reaction parameters such as solvent, base, catalyst, temperature, and time are optimized to achieve high yields.
  • Alternative green chemistry approaches include solvent-free synthesis using PEG-400.
  • Purification typically involves standard organic extraction and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Aldose Reductase Inhibition

One of the most significant applications of this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The compound exhibits a strong inhibitory effect against aldose reductase with a dissociation constant (K_I) value of approximately 61.20 ± 10.18 nM. This suggests its potential as a therapeutic agent for managing diabetes-related conditions.

Anticancer Activity

Preliminary studies indicate that derivatives of quinazolinone compounds may possess anticancer properties . The structural variation introduced by the piperazine substituent could enhance the compound's ability to target cancer cells selectively. Research into related quinazolinone derivatives has shown promising results in inhibiting tumor growth in various cancer models.

Case Study 1: Diabetes Management

A study focused on the use of aldose reductase inhibitors highlighted the efficacy of quinazolinone derivatives in reducing diabetic complications in animal models. The administration of these compounds resulted in decreased levels of sorbitol and fructose in tissues, indicating successful inhibition of aldose reductase activity.

Case Study 2: Cancer Cell Lines

In vitro studies using cancer cell lines treated with quinazolinone derivatives showed reduced cell viability and increased apoptosis rates compared to control groups. These findings support further investigation into the mechanisms by which these compounds exert their anticancer effects.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)Similar core; different substitutionAldose reductase inhibition
3-[(4-Methylpiperazin-1-yl)methyl]quinazolin-4-oneQuinazolinone with piperazine; different positionAntimicrobial properties
4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)Variation in piperazine substituentPotential anticancer activity

The table illustrates how variations in structure among quinazolinone derivatives can lead to differing biological activities, highlighting the importance of structural modifications for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolinone derivatives are classified based on substituent positions (e.g., 2-, 3-, or 7-position) and their biological targets. Below is a comparative analysis of key analogues:

Compound Name Substituents/Modifications Biological Activity Potency/IC₅₀/Other Metrics Applications References
Target Compound 3-(4-isopropyl-1-piperazinylmethyl), dihydrochloride Anticancer, CNS modulation (inferred) Under investigation Preclinical studies
UR-9825 (7-Cl derivative) 7-Cl, triazole moiety Antifungal Superior to fluconazole (in vitro) Systemic candidosis, aspergillosis
COX-2 Inhibitor (Pharmaceuticals 2012) 3-phenyl, 2-styryl, para-sulfonamide COX-2 inhibition 47.1% inhibition at 20 μM Anti-inflammatory
Febrifugine dihydrochloride 3-[3-(hydroxypiperidinyl)-2-oxopropyl] Antimalarial High efficacy in preclinical models Malaria treatment
Fluquinconazole 3-(2,4-dichlorophenyl), 6-F, triazole Agricultural fungicide Broad-spectrum activity Crop protection

Key Structural Insights

  • Substituent Position :

    • 3-Position Modifications : The target compound’s 4-isopropylpiperazinylmethyl group at the 3-position may enhance CNS penetration or receptor affinity, differing from UR-9825’s 7-Cl substituent (critical for antifungal activity) .
    • 2-Position Modifications : Styryl and sulfonamide groups in COX-2 inhibitors () improve anti-inflammatory activity but lack the piperazinylmethyl group’s pharmacokinetic benefits .
  • Salt Forms :

    • Dihydrochloride salts (target compound, febrifugine) improve aqueous solubility compared to neutral triazole derivatives (e.g., fluquinconazole) .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Piperazinyl derivatives generally exhibit lower toxicity than halogenated analogues (e.g., fluquinconazole), making them safer for therapeutic use .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with piperazine moieties, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride , exploring its antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).

Antibacterial Activity

Quinazolinone derivatives have shown promising antibacterial properties, particularly against resistant strains such as Staphylococcus aureus (MRSA). Research indicates that certain quinazolinones can inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, studies have demonstrated that quinazolinones bind to the allosteric site of PBP2a, leading to conformational changes that enhance the efficacy of β-lactam antibiotics .

Case Study: Synergistic Effects

One study highlighted the synergistic effect of a quinazolinone derivative with piperacillin-tazobactam in a mouse model of MRSA infection. This combination resulted in a bactericidal effect despite piperacillin-tazobactam's inherent ineffectiveness against MRSA alone .

Antifungal Activity

The antifungal properties of quinazolinone derivatives have also been explored. For example, several derivatives exhibited activity against Aspergillus niger and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 64 µg/mL. Notably, compounds such as 3f and 3j displayed significant antifungal activity against these pathogens .

Anticancer Activity

Quinazolinones are recognized for their cytotoxic effects on various cancer cell lines. A study involving quinazolinone-thiazole hybrids revealed that certain derivatives had IC50 values indicating potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. For instance, compound A3 demonstrated an IC50 of 10 µM against PC3 cells .

Structure-Activity Relationship (SAR)

The SAR studies of quinazolinones have elucidated key structural features that influence their biological activities. Modifications at specific positions on the quinazolinone scaffold can enhance antibacterial and antifungal potency. For instance, substituents at position 2 significantly affect the compound's interaction with biological targets and its overall efficacy .

Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureusVaries
AntifungalAspergillus niger32 µg/mL
AntifungalCandida albicans8 µg/mL
AnticancerPC310 µM
AnticancerMCF-710 µM

Q & A

Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives, and how can purity be ensured?

  • Methodology : A validated synthesis involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. Post-reaction alkaline extraction (pH 8–9) with CH₂Cl₂, followed by solvent evaporation and recrystallization, yields pure 4(3H)-quinazolinones . Purity confirmation : Use Nuclear Magnetic Resonance (¹H/¹³C NMR) to verify structural integrity and Mass Spectrometry (MS) to assess molecular weight consistency .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

  • Key Activities : Quinazolinones exhibit anticancer (via kinase inhibition), anti-inflammatory (COX-2 suppression), and antimicrobial (bacterial/fungal membrane disruption) properties . Specific derivatives with piperazinylmethyl substituents, like the target compound, may enhance receptor binding due to improved solubility and steric interactions .

Q. How is the structural identity of 3-(4-isopropyl-1-piperazinylmethyl) substituents confirmed?

  • Analytical Workflow :
  • X-ray crystallography : Resolve 3D conformation of the piperazinylmethyl group (e.g., bond angles and torsional strain).
  • FT-IR spectroscopy : Identify N-H stretching (3,200–3,400 cm⁻¹) and C=O vibrations (1,650–1,680 cm⁻¹) to confirm quinazolinone core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4(3H)-quinazolinones?

  • Experimental Design : Use a Design of Experiments (DoE) approach to test variables:
VariableRange TestedOptimal Condition (Example)
Temperature150–200°C180°C
Catalyst (P₂O₅)0.1–0.3 mol0.21 mol
Reaction Time30–90 minutes45 minutes
Statistical analysis (e.g., ANOVA) identifies significant factors. Higher yields (82%) are achieved at 150°C with reduced side-product formation .

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?

  • Resolution Strategy :
  • Assay standardization : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls .
  • Structural analogs : Test derivatives lacking the 4-isopropyl-piperazinyl group to isolate pharmacophore contributions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR kinase) .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Approaches :
  • Salt formation : The dihydrochloride form enhances aqueous solubility via protonation of the piperazinyl nitrogen .
  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .

Q. How do substituent modifications (e.g., isopropyl vs. methyl groups) affect pharmacokinetics?

  • Comparative Analysis :
  • Lipophilicity : Isopropyl groups increase logP values by ~0.5 units compared to methyl, improving membrane permeability .
  • Metabolic stability : Replace labile substituents with deuterated analogs to reduce CYP450-mediated degradation .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial efficacy: How to validate true activity?

  • Validation Protocol :

Replicate assays : Use CLSI/MIC guidelines with standardized bacterial strains (e.g., S. aureus ATCC 25923) .

Synergy testing : Combine with β-lactam antibiotics to check for potentiation effects .

Resistance profiling : Perform serial passage experiments to assess mutation-driven resistance .

Methodological Resources

  • Synthesis Optimization : Refer to reaction path search methods integrating quantum chemistry (e.g., DFT) and experimental feedback loops .
  • Biological Assays : Align with CRDC classifications for antimicrobial (RDF2050104) and pharmacokinetic (RDF2050103) research .

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